1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one

Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

1-(3-Phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one, also designated Piperchabamide A (CAS 807618-20-8), is a C14H15NO2 dihydropyridinone alkaloid (MW 229.27 g/mol) featuring a 5,6-dihydropyridin-2(1H)-one core N-acylated with a 3-phenylpropanoyl group. First isolated and structurally elucidated from the fruit of Piper chaba (Piperaceae) by Morikawa et al.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 807618-20-8
Cat. No. B12522609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one
CAS807618-20-8
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C=C1)C(=O)CCC2=CC=CC=C2
InChIInChI=1S/C14H15NO2/c16-13-8-4-5-11-15(13)14(17)10-9-12-6-2-1-3-7-12/h1-4,6-8H,5,9-11H2
InChIKeyGUEXEBNXDLFLBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one (Piperchabamide A, CAS 807618-20-8): Sourcing Guide for a Rare Dihydropyridinone Natural Product


1-(3-Phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one, also designated Piperchabamide A (CAS 807618-20-8), is a C14H15NO2 dihydropyridinone alkaloid (MW 229.27 g/mol) featuring a 5,6-dihydropyridin-2(1H)-one core N-acylated with a 3-phenylpropanoyl group [1]. First isolated and structurally elucidated from the fruit of Piper chaba (Piperaceae) by Morikawa et al. in 2004 [2], this compound belongs to the piperamide family but is distinguished from the more abundant piperine by its cyclic dihydropyridinone scaffold and saturated three-carbon linker between the phenyl ring and carbonyl. It has subsequently been identified in Macropiper excelsum [3], Piper capense [4], and Piper longum [5], and is commercially available predominantly as a phytochemical reference standard (≥98% purity) from specialist natural product suppliers .

Why Generic Substitution of 1-(3-Phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one with Piperine or Piperlongumine Is Not Scientifically Valid


Piperchabamide A cannot be functionally substituted by the more abundant and commercially cheaper piper alkaloids piperine or piperlongumine, despite their taxonomic co-occurrence in Piper species. The fundamental structural difference lies in the core scaffold: piperchabamide A possesses a cyclic 5,6-dihydropyridin-2(1H)-one ring with a saturated 3-phenylpropanoyl N-acyl substituent, whereas piperine is an open-chain dienamide with a methylenedioxyphenyl terminus, and piperlongumine bears an α,β-unsaturated trimethoxyphenylacryloyl appendage on a similar dihydropyridinone core [1]. These structural differences translate into measurably divergent biological activity profiles. In a 2024 direct head-to-head comparison, piperchabamide A inhibited LPS-induced NO production in RAW 264.7 macrophages with an IC50 of 1.63 μM, versus 0.97 μM for the co-isolated piperlongumine A and 0.91 μM for a pyrrolyl-propanone analog [2]. Furthermore, the saturated phenylpropanoyl linker of piperchabamide A precludes the Michael acceptor reactivity that defines piperlongumine's mechanism of action, fundamentally altering its target engagement profile [3]. Substituting piperchabamide A with piperine or piperlongumine in any mechanistic, phenotypic, or analytical study would therefore introduce both scaffold-level and pharmacophore-level confounds.

Quantitative Differentiation Evidence for 1-(3-Phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one (Piperchabamide A) vs. Closest Analogs


Anti-Inflammatory Activity: Direct Head-to-Head NO Inhibition Comparison in LPS-Stimulated RAW 264.7 Macrophages

In the only published direct head-to-head comparison including piperchabamide A, Tran et al. (2024) evaluated the NO inhibitory activity of eleven alkaloids isolated from Piper longum leaves. Piperchabamide A (compound 8) significantly reduced NO production in LPS-stimulated RAW 264.7 murine macrophages with an IC50 of 1.63 ± 0.14 μM. This was approximately 1.7-fold less potent than the new alkaloid piperlongumine A (IC50 = 0.97 ± 0.05 μM) and 1.8-fold less potent than compound 7, (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(pyrrol-1-yl)propanone (IC50 = 0.91 ± 0.07 μM) [1]. Piperchabamide A thus occupies an intermediate potency tier within this co-isolated alkaloid panel, establishing its quantifiable anti-inflammatory activity while clarifying that it is not the most potent member of its co-occurring class.

Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

Cytotoxicity in HT-29 Colon Cancer Cells: Class-Level Inference from the Macropiper excelsum Amide Panel

Lei et al. (2015) isolated piperchabamide A as the predominant amide from Macropiper excelsum fruits and tested it alongside eleven other purified amides and four synthetic analogs for cytotoxicity against HT-29 colon cancer cells. The study identified piperdardine—a piperine homolog—as the most active compound with an IC50 of 14 μM. Piperchabamide A, despite being the most abundant amide in the extract, was explicitly noted as less active than piperdardine, placing its HT-29 IC50 above 14 μM [1]. This provides a class-level benchmark: piperchabamide A demonstrates weaker intrinsic cytotoxicity than piperdardine in this cell line. Separately, the structurally related piperchabamide B (differing by chain unsaturation) exhibited weak inhibitory activity against HL-60 (IC50 = 21.32 μM), A-549 (IC50 = 23.82 μM), and MCF-7 (IC50 = 16.58 μM) cell lines [2], suggesting the saturated phenylpropanoyl-dihydropyridinone scaffold generally confers modest cytotoxicity within this compound family.

Cytotoxicity Colon cancer HT-29 Piper amides

Botanical Source Specificity: Rarity and Restricted Natural Distribution vs. Ubiquitous Piperine

Piperchabamide A exhibits a markedly restricted natural distribution compared to its abundant analog piperine. While piperine is ubiquitous across Piper species and constitutes 2–7% of Piper nigrum fruit dry weight, piperchabamide A was first reported only in 2004 from Piper chaba [1] and was subsequently confirmed in Macropiper excelsum (first report outside genus Piper, 2015) [2], Piper capense (2010) [3], and Piper longum leaves (2024) [4]. In Macropiper excelsum, piperchabamide A was the predominant amide isolated, representing a species-specific chemical marker [2]. Its commercial availability remains limited to specialist phytochemical reference standard suppliers, typically at ≥98% purity as a traditional Chinese medicine reference compound , in contrast to the bulk commodity availability of piperine. This restricted distribution and limited commercial supply chain create a procurement landscape where piperchabamide A commands a significant premium over generic piper amides and cannot be sourced through conventional fine chemical distributors.

Natural product sourcing Phytochemistry Chemotaxonomy Piperaceae

Predicted ADMET Profile: In Silico Drug-Likeness Comparison with Piperine

Predicted ADMET properties computed via admetSAR 2.0 provide a comparative pharmacokinetic framework. Piperchabamide A has a predicted XlogP of 2.00 and a topological polar surface area (TPSA) of 37.40 Ų, with high predicted human intestinal absorption (98.80% probability) and predicted blood-brain barrier (BBB) penetration (100% probability). By comparison, piperine (PubChem CID 638024) has a reported experimental logP of approximately 3.0–3.5 and TPSA of 38.77 Ų [1]. The lower predicted lipophilicity of piperchabamide A (XlogP 2.00 vs. ~3.0–3.5 for piperine) suggests potentially improved aqueous solubility and a different tissue distribution profile, although these predictions remain unvalidated by experimental pharmacokinetic data [2]. Both compounds lack hydrogen bond donors (HBD = 0), and piperchabamide A carries two hydrogen bond acceptors (the lactam carbonyl and the exocyclic amide carbonyl). Critically, piperchabamide A is predicted not to inhibit CYP3A4, whereas piperine is a well-characterized CYP3A4 inhibitor—a functionally significant differentiation for combination studies [2].

ADMET prediction Drug-likeness LogP Blood-brain barrier In silico pharmacokinetics

Optimal Scientific and Industrial Application Scenarios for 1-(3-Phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one (Piperchabamide A)


Anti-Inflammatory Mechanistic Studies Requiring Defined Intermediate-Potency NO Inhibitor

Piperchabamide A is optimally deployed as a tool compound in anti-inflammatory mechanistic studies where an NO inhibitor of intermediate potency (IC50 = 1.63 μM in RAW 264.7 macrophages) is required to avoid the cytotoxicity confounds often associated with sub-micromolar compounds, while still providing robust assay signal. Its well-characterized inhibitory activity in LPS-stimulated macrophages, directly benchmarked against piperlongumine A (IC50 = 0.97 μM) and a pyrrolyl-propanone analog (IC50 = 0.91 μM), provides a quantitative reference point for SAR expansion and target deconvolution studies [1].

Phytochemical Authentication and Chemotaxonomic Biomarker for Piper and Macropiper Species

Given its restricted natural distribution—confirmed in only Piper chaba, Macropiper excelsum, Piper capense, and Piper longum—piperchabamide A serves as a species-specific chemotaxonomic marker for authenticating botanical raw materials. Its identification as the predominant amide in Macropiper excelsum fruits [2] makes it particularly valuable as a quantitative HPLC reference standard for quality control of kawakawa-derived nutraceutical and traditional medicine preparations, where substitution with piperine would yield false-negative authentication results.

CYP3A4-Neutral Control in Drug-Drug Interaction (DDI) Studies Involving Piperine

Piperchabamide A's predicted lack of CYP3A4 inhibitory activity, contrasted with piperine's well-characterized CYP3A4 inhibition, positions it as a structurally related negative control in DDI studies. When investigating piperine-mediated pharmacokinetic interactions, piperchabamide A can serve as a CYP3A4-neutral comparator that retains the core piperamide scaffold features without the cytochrome P450 inhibition liability, enabling cleaner attribution of observed effects to the specific pharmacophore [3].

Dihydropyridinone Scaffold-Based Medicinal Chemistry SAR Programs

The 5,6-dihydropyridin-2(1H)-one core of piperchabamide A, bearing a saturated 3-phenylpropanoyl substituent, provides a distinct starting scaffold for medicinal chemistry optimization. Unlike piperlongumine—which exerts cytotoxicity through its Michael acceptor α,β-unsaturated carbonyl—piperchabamide A's saturated linker precludes this reactivity mechanism, offering a complementary scaffold for developing anti-inflammatory agents with reduced non-specific thiol reactivity. Its modest cytotoxicity (HT-29 IC50 > 14 μM vs. piperdardine IC50 = 14 μM) [2] further supports its utility as a starting point for potency optimization campaigns.

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